2-(4-butoxyphenyl)ethane-1-thiol
Description
Properties
CAS No. |
1907769-34-9 |
|---|---|
Molecular Formula |
C12H18OS |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Butoxyphenyl Ethane 1 Thiol
Strategies for Carbon-Sulfur Bond Formation in Aryl Alkyl Thiols
The creation of a carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry. For a molecule like 2-(4-butoxyphenyl)ethane-1-thiol, this can be approached by forming the aryl-sulfur or the alkyl-sulfur bond at different stages of the synthesis. Modern synthetic methods offer a range of options to achieve this transformation with high efficiency and selectivity.
Modern Approaches to Thiolation of Aromatic and Aliphatic Precursors
Direct thiolation of aromatic and aliphatic precursors represents a straightforward approach to C-S bond formation. While classical methods exist, contemporary research focuses on developing milder and more versatile reagents and catalysts.
For aromatic precursors, such as 1-butoxy-4-vinylbenzene or 1-butoxy-4-ethylbenzene, direct introduction of a thiol group can be challenging. However, methods involving the reaction of organometallic intermediates (e.g., organolithium or Grignard reagents) derived from the corresponding aryl halides with elemental sulfur or sulfur-transfer reagents are well-established.
In the context of aliphatic precursors, the hydrothiolation of alkenes is a powerful and atom-economical method. mdpi.com The radical-mediated addition of a thiol, such as thioacetic acid, across a double bond, followed by hydrolysis, is a common strategy. nih.gov For instance, the reaction of 1-butoxy-4-vinylbenzene with thioacetic acid, often initiated by a radical initiator or photochemically, would yield a thioacetate (B1230152) precursor to 2-(4-butoxyphenyl)ethane-1-thiol.
Transition Metal-Catalyzed Coupling Reactions for Thioether Precursors
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl thioethers, which can serve as precursors to the desired thiol. thieme-connect.deacsgcipr.org These methods offer a broad substrate scope and functional group tolerance. nih.gov
The Migita-Buchwald-Hartwig amination, adapted for C-S bond formation, is a prominent example. This involves the palladium-catalyzed coupling of an aryl halide or triflate with a thiol. thieme-connect.denih.gov In a potential synthesis of a precursor to 2-(4-butoxyphenyl)ethane-1-thiol, one could couple 1-bromo-4-butoxybenzene (B1267048) with 2-mercaptoethanol (B42355) or a protected equivalent. The resulting thioether could then be further manipulated to install the desired ethanethiol (B150549) side chain.
Nickel catalysis has also emerged as a powerful alternative, particularly for the coupling of less reactive aryl chlorides. researchgate.net Furthermore, copper-catalyzed Ullmann-type couplings, while traditionally requiring harsh conditions, have been significantly improved through the use of appropriate ligands, making them a viable option for C-S bond formation. acsgcipr.org The general mechanism for these metal-catalyzed reactions typically involves oxidative addition of the aryl halide to the metal center, followed by coordination of the thiolate, and reductive elimination to form the aryl thioether. acsgcipr.orgacs.org
| Catalyst System | Aryl Substrate | Thiol Partner | Key Features | Relevant Findings |
|---|---|---|---|---|
| Palladium/Phosphine (B1218219) Ligands | Aryl Halides (Br, I), Triflates | Alkyl/Aryl Thiols | Broad scope, high efficiency | The choice of phosphine ligand is crucial for reaction success. acsgcipr.org |
| Nickel/Phosphine or NHC Ligands | Aryl Chlorides, Triflates | Alkyl/Aryl Thiols | Cost-effective, couples less reactive electrophiles | Effective for sterically hindered substrates. researchgate.net |
| Copper/Various Ligands | Aryl Halides (I, Br) | Alkyl/Aryl Thiols | Milder conditions than traditional Ullmann | Ligand development has been key to improving reaction conditions. acsgcipr.org |
Radical Addition and Photoredox Catalysis in Thiol Synthesis
Radical-based methods, particularly those initiated by visible light photoredox catalysis, have gained significant traction for C-S bond formation due to their mild reaction conditions and high functional group tolerance. nih.govresearchgate.net The thiol-ene reaction, a classic example of a radical addition, can be efficiently initiated by visible light in the presence of a suitable photocatalyst. nih.govnih.gov
In this process, a photocatalyst, upon excitation by visible light, can oxidize a thiol to a thiyl radical. nih.gov This radical then adds to an alkene in an anti-Markovnikov fashion, generating a carbon-centered radical that propagates the chain by abstracting a hydrogen atom from another thiol molecule. mdpi.comnih.gov For the synthesis of 2-(4-butoxyphenyl)ethane-1-thiol, this would involve the reaction of a suitable thiol with 1-butoxy-4-vinylbenzene. The use of redox mediators can further enhance the efficiency of this process. acs.org
| Method | Key Reagents | Mechanism | Advantages | Relevant Findings |
|---|---|---|---|---|
| Radical Thiol-Ene Reaction | Alkene, Thiol, Radical Initiator | Radical chain reaction | Atom economical, anti-Markovnikov selectivity | Can be initiated by thermal or photochemical methods. nih.gov |
| Visible Light Photoredox Catalysis | Alkene, Thiol, Photocatalyst (e.g., Ru or Ir complexes) | Single-electron transfer (SET) to generate thiyl radical | Mild conditions, high functional group tolerance | Redox mediators can improve reaction efficiency. acs.org |
Functional Group Interconversions Leading to the Thiol Moiety
Often, the direct synthesis of a thiol is not feasible or desirable due to the reactivity of the thiol group. In such cases, a protected thiol or a precursor functional group is carried through the synthesis and then converted to the free thiol in a final step.
Reduction of Sulfonyl or Sulfide (B99878) Precursors to Thiols
Sulfonyl chlorides are common precursors to thiols. Their reduction can be achieved using various reagents. taylorfrancis.comorganic-chemistry.org A classic method involves the use of strong reducing agents like lithium aluminum hydride. taylorfrancis.com Milder and more selective methods have also been developed. For example, catalytic hydrogenation over a palladium catalyst in the presence of a base can effectively reduce aryl sulfonyl chlorides to the corresponding thiols. taylorfrancis.comgoogle.comgoogle.com Another approach employs triphenylphosphine (B44618) for the reduction of sulfonyl chlorides. organic-chemistry.org
Thioethers, synthesized via methods described in section 2.1.2, can also be cleaved to generate thiols, although this is a less common route for the synthesis of simple alkyl thiols from their aryl counterparts.
Deacetylation and Related Deprotection Strategies for Thiols
To circumvent the often problematic reactivity of free thiols, they are frequently protected during a synthetic sequence. The thioacetate group is a common protecting group for thiols. sigmaaldrich.com It is stable under a variety of reaction conditions and can be readily introduced, for instance, through the reaction of an alkyl halide with potassium thioacetate.
The deprotection of a thioacetate to reveal the free thiol is typically achieved by hydrolysis under basic or acidic conditions. nih.govsigmaaldrich.com Common reagents for this transformation include sodium hydroxide, potassium hydroxide, or sodium methoxide (B1231860) in an alcoholic solvent. sigmaaldrich.com For sensitive substrates, milder enzymatic or metal-catalyzed deprotection methods are also available. The deprotection of a thioacetate precursor would be a likely final step in a multi-step synthesis of 2-(4-butoxyphenyl)ethane-1-thiol.
Another common protecting group strategy involves the formation of a disulfide. The disulfide bond can be cleaved reductively using reagents like dithiothreitol (B142953) (DTT) to furnish two equivalents of the corresponding thiol. metabion.com
Chemo- and Regioselective Synthesis of 2-(4-butoxyphenyl)ethane-1-thiol
The selective introduction of a thiol group into a molecule with multiple reactive sites is a critical aspect of modern organic synthesis. In the case of 2-(4-butoxyphenyl)ethane-1-thiol, the synthetic strategy must ensure that the sulfhydryl group is introduced at the terminal position of the ethyl chain and that other functional groups, such as the butoxy ether, remain intact.
Several established methods for thiol synthesis can be adapted for the preparation of 2-(4-butoxyphenyl)ethane-1-thiol, with varying degrees of selectivity. A common and effective approach involves the nucleophilic substitution of a suitable leaving group on a 2-(4-butoxyphenyl)ethyl precursor with a sulfur nucleophile.
One of the most direct routes involves the SN2 reaction of a 1-halo-2-(4-butoxyphenyl)ethane with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). libretexts.org To achieve high chemoselectivity and avoid potential side reactions, such as elimination or reaction at the aromatic ring, the reaction conditions must be carefully controlled. The choice of solvent and temperature can significantly influence the outcome.
Alternatively, the use of thiourea (B124793) offers a reliable method to avoid the formation of dialkyl sulfide byproducts, which can occur when using hydrosulfide. libretexts.org The reaction proceeds through an intermediate alkyl isothiourea salt, which is subsequently hydrolyzed to yield the desired thiol. This two-step process generally provides higher yields and purity of the final product.
Another highly selective method is the conversion of 2-(4-butoxyphenyl)ethanol (B1330691) to its corresponding tosylate, followed by reaction with a sulfur nucleophile like sodium thioacetate. The resulting thioester can then be hydrolyzed under basic conditions to furnish the thiol. This method is particularly advantageous as it proceeds under mild conditions and avoids the use of odorous and volatile sulfur reagents in the initial steps. researchgate.net
A plausible synthetic pathway is outlined below:
Scheme 1: Synthesis of 2-(4-butoxyphenyl)ethane-1-thiol from 2-(4-butoxyphenyl)ethanol

In this proposed scheme, 2-(4-butoxyphenyl)ethanol is first converted to its tosylate derivative. This is followed by nucleophilic substitution with a sulfur nucleophile, and subsequent hydrolysis to yield the final thiol product.
The regioselectivity of these reactions is generally high, as the primary carbon of the ethyl chain is more susceptible to SN2 attack than the aromatic ring or the ether linkage.
For the synthesis of related structures, such as β-hydroxysulfides, visible-light-promoted coupling of thiols with alkenes has been explored. acs.org While not directly applicable to the synthesis of 2-(4-butoxyphenyl)ethane-1-thiol from its corresponding styrene, this method highlights modern approaches to forming carbon-sulfur bonds with high selectivity.
The target molecule, 2-(4-butoxyphenyl)ethane-1-thiol, is achiral. However, stereochemical considerations would become crucial if a substituent were introduced at either the C1 or C2 position of the ethane (B1197151) moiety, creating a chiral center.
If a chiral precursor were used, for instance, (R)- or (S)-2-(4-butoxyphenyl)ethan-1-ol, the stereochemical outcome of the thiol synthesis would depend on the reaction mechanism. In an SN2-type reaction, such as the displacement of a tosylate with a sulfur nucleophile, an inversion of configuration at the stereocenter would be expected. masterorganicchemistry.com Therefore, starting with an (R)-alcohol would lead to an (S)-thiol.
| Starting Material | Reaction Type | Product Stereochemistry |
| (R)-2-(4-butoxyphenyl)ethyl-X | SN2 | (S)-2-(4-butoxyphenyl)ethane-1-thiol |
| (S)-2-(4-butoxyphenyl)ethyl-X | SN2 | (R)-2-(4-butoxyphenyl)ethane-1-thiol |
| *X represents a suitable leaving group. |
Conversely, if a reaction proceeds through a mechanism that does not involve the breaking of the C-O bond at the chiral center, such as a Mitsunobu reaction with thioacetic acid, retention of stereochemistry would be observed.
The introduction of a chiral center at the C2 position, for example in 1-(4-butoxyphenyl)ethane-1-thiol, would also necessitate stereocontrolled synthesis to obtain a single enantiomer. Asymmetric synthesis methods, potentially involving chiral catalysts or auxiliaries, would be required to achieve high enantioselectivity.
Chemical Reactivity and Mechanistic Investigations of 2 4 Butoxyphenyl Ethane 1 Thiol
Nucleophilic Reactivity of the Thiol Group
The sulfur atom of the thiol group in 2-(4-butoxyphenyl)ethane-1-thiol possesses lone pairs of electrons, rendering it a potent nucleophile. This nucleophilicity is the basis for several important classes of reactions.
Michael Addition Reactions with Electrophilic Acceptors
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). masterorganicchemistry.com Thiols and their corresponding thiolates are excellent nucleophiles for this transformation. masterorganicchemistry.comyoutube.com In the case of 2-(4-butoxyphenyl)ethane-1-thiol, the thiol can add to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles. masterorganicchemistry.comyoutube.comacsgcipr.org
The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. youtube.com This thiolate then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-sulfur bond. masterorganicchemistry.comyoutube.com The resulting enolate intermediate is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com The reaction is highly atom-efficient and can often be carried out under mild, catalyst-free conditions, sometimes even in water. acsgcipr.org
Table 1: Examples of Michael Acceptors for Reaction with Thiols
| Michael Acceptor | Product Type |
|---|---|
| α,β-Unsaturated Ketone | γ-Thioether Ketone |
| α,β-Unsaturated Ester | γ-Thioether Ester |
| α,β-Unsaturated Nitrile | γ-Thioether Nitrile |
This table illustrates the types of products formed when a thiol undergoes a Michael addition with various electrophilic acceptors.
S-Alkylation and S-Arylation Pathways
S-alkylation and S-arylation reactions involve the formation of a new bond between the sulfur atom of the thiol and a carbon atom of an alkyl or aryl group, respectively. These reactions are fundamental for the synthesis of thioethers.
S-Alkylation: This reaction typically proceeds via a nucleophilic substitution mechanism (S_N2) where the thiolate anion of 2-(4-butoxyphenyl)ethane-1-thiol attacks an alkyl halide or another suitable electrophile, displacing a leaving group. The reactivity of the alkylating agent is a key factor, with primary halides being more reactive than secondary or tertiary halides due to reduced steric hindrance.
S-Arylation: The formation of aryl thioethers from thiols can be more challenging and often requires metal catalysis. Common methods include the use of palladium, copper, or nickel catalysts to facilitate the coupling of the thiol with an aryl halide or triflate. These reactions, often named after their developers (e.g., Buchwald-Hartwig amination), have become powerful tools in organic synthesis.
Thiol-Ene and Thiol-Yne Click Chemistry
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net Thiol-ene and thiol-yne reactions are prominent examples of click chemistry that leverage the reactivity of the thiol group. rsc.org
Thiol-Ene Chemistry: The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). researchgate.net This reaction can be initiated by radicals (often generated by photolysis or thermal initiators) or by nucleophilic catalysis. researchgate.netresearchgate.net In the radical-mediated pathway, a thiyl radical is generated, which then adds to the alkene. researchgate.net This process is highly efficient and has found widespread use in polymer and materials science for surface functionalization and the creation of complex macromolecular architectures. researchgate.netscispace.com
Thiol-Yne Chemistry: Similarly, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an yne). d-nb.info A key feature of this reaction is that it can proceed through either a mono-addition, yielding a vinyl sulfide (B99878), or a double addition, where two thiol molecules add across the alkyne to form a dithioether. d-nb.inforsc.org The selectivity between mono- and bis-addition can often be controlled by the reaction conditions and the choice of catalyst. d-nb.infonih.gov Like the thiol-ene reaction, the thiol-yne reaction can be initiated by radicals or catalyzed by bases or transition metals. d-nb.info Visible light photoredox catalysis has emerged as a mild and efficient method for promoting thiol-yne reactions. nih.gov
Oxidative Transformations of the Thiol Functionality
The thiol group is susceptible to oxidation, leading to a variety of sulfur-containing functional groups with different oxidation states.
Controlled Oxidation to Disulfides and Higher Oxidation States
The most common oxidation product of a thiol is a disulfide, which is formed by the coupling of two thiol molecules with the concomitant loss of two protons and two electrons. libretexts.orglibretexts.org This transformation is a redox reaction. libretexts.org The disulfide bond is a key structural feature in many proteins. libretexts.org
Table 2: Oxidation States of Sulfur in Thiol Derivatives
| Compound Type | Oxidation State of Sulfur |
|---|---|
| Thiol (R-SH) | -2 |
| Disulfide (R-S-S-R) | -1 |
| Sulfenic Acid (R-SOH) | 0 |
| Sulfinic Acid (R-SO₂H) | +2 |
This table shows the progression of sulfur's oxidation state from a thiol to higher oxidation states.
A variety of oxidizing agents can be used to convert 2-(4-butoxyphenyl)ethane-1-thiol to its corresponding disulfide. Mild oxidants such as iodine (I₂) or hydrogen peroxide (H₂O₂) are often employed. nih.gov More specialized reagents, such as oxoammonium salts, can also effect this transformation with high chemoselectivity. odu.edu Furthermore, visible-light-promoted, base-mediated aerobic oxidation provides an environmentally friendly route to disulfides. acs.orgnih.gov
Under more vigorous oxidizing conditions, the sulfur atom can be further oxidized to higher oxidation states, such as sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H). nih.gov The controlled and selective oxidation to these higher oxidation states can be challenging as the initial oxidation products are often more susceptible to further oxidation.
Mechanistic Aspects of Thiol Oxidation Processes
The oxidation of thiols can proceed through either one-electron or two-electron pathways. nih.govnih.gov
One-electron oxidation generates a thiyl radical (RS•). Two thiyl radicals can then combine to form a disulfide (RSSR). nih.govnih.gov
Two-electron oxidation directly produces a sulfenic acid (RSOH) intermediate. nih.govnih.gov This sulfenic acid can then react with another thiol molecule to form the disulfide and water. nih.gov
The specific pathway depends on the nature of the oxidant and the reaction conditions. For instance, the reaction with H₂O₂ is thought to proceed via a sulfenic acid intermediate. nih.gov In biological systems, enzymes such as glutathione (B108866) peroxidase catalyze the reduction of hydroperoxides by thiols, a process that involves the formation and subsequent reduction of a disulfide. libretexts.org
The oxidation can also be mediated by electron-transfer processes. For example, in visible-light-promoted oxidations, a photosensitizer absorbs light and initiates an electron transfer cascade that ultimately leads to the formation of a thiyl radical. nih.gov
Reactions Involving the Aryl Ether Moiety
The aryl ether portion of the molecule, specifically the butoxy group attached to the phenyl ring, significantly influences the reactivity of the aromatic system and is itself susceptible to specific chemical reactions.
The benzene (B151609) ring in 2-(4-butoxyphenyl)ethane-1-thiol is activated towards electrophilic aromatic substitution (EAS) by the presence of the butoxy group (-O-C₄H₉). libretexts.org Alkoxy groups are strong activating groups and are classified as ortho, para-directors. libretexts.org This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process. masterorganicchemistry.com This stabilization is most effective when the electrophile attacks the positions ortho or para to the alkoxy group.
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the aromatic π-system on a strong electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate. This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com
A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com
Given the directing effect of the butoxy group and the presence of the ethane-1-thiol chain at the para position, electrophilic substitution on 2-(4-butoxyphenyl)ethane-1-thiol is expected to occur at the two equivalent ortho positions (adjacent to the ether linkage).
Table 1: Predicted Products of Electrophilic Aromatic Substitution on 2-(4-butoxyphenyl)ethane-1-thiol
| Reaction Type | Reagents | Major Product(s) |
| Halogenation | Br₂, FeBr₃ | 2-bromo-4-(2-mercaptoethyl)phenoxybutane |
| Nitration | HNO₃, H₂SO₄ | 4-(2-mercaptoethyl)-2-nitrophenoxybutane |
| Sulfonation | Fuming H₂SO₄ | 5-(butoxy)-2-(2-mercaptoethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-butoxy-5-(2-mercaptoethyl)phenyl)ethan-1-one |
This table presents the expected major products based on the directing effects of the butoxy substituent.
The C-O bond of the alkyl aryl ether in 2-(4-butoxyphenyl)ethane-1-thiol can be cleaved under harsh conditions, typically by heating with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org This reaction is a characteristic transformation of ethers and proceeds via nucleophilic substitution.
The mechanism involves two key steps:
Protonation: The ether oxygen is protonated by the strong acid, converting the butoxy group into a better leaving group (a neutral butanol molecule or a protonated form).
Nucleophilic Attack: A halide ion (Br⁻ or I⁻), which are good nucleophiles, attacks the alkyl group attached to the ether oxygen. In the case of 2-(4-butoxyphenyl)ethane-1-thiol, the attack occurs at the butyl group's carbon atom adjacent to the oxygen. The aryl C-O bond is significantly stronger and not susceptible to cleavage by this method. tiwariacademy.com
The reaction proceeds via an Sₙ2 mechanism on the primary butyl group, resulting in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org The final products of this reaction would be 4-(2-mercaptoethyl)phenol (B3278194) and 1-bromobutane (B133212) (or 1-iodobutane).
Table 2: Summary of Alkyl Aryl Ether Cleavage
| Substrate | Reagents | Mechanism | Products |
| 2-(4-butoxyphenyl)ethane-1-thiol | Excess HBr, heat | Sₙ2 | 4-(2-mercaptoethyl)phenol and 1-bromobutane |
| 2-(4-butoxyphenyl)ethane-1-thiol | Excess HI, heat | Sₙ2 | 4-(2-mercaptoethyl)phenol and 1-iodobutane |
This table outlines the expected outcomes of the acid-catalyzed cleavage of the ether bond.
Investigating Reaction Pathways and Intermediates
The thiol group (-SH) is the most reactive site on the 2-(4-butoxyphenyl)ethane-1-thiol molecule under many conditions. Its chemistry is characterized by its acidity, nucleophilicity, and its ability to undergo oxidation to form various sulfur-containing species.
Key transformations involving the thiol group include:
Thiol-Disulfide Exchange: This reversible reaction involves the attack of a thiolate on a disulfide bond, forming a new disulfide and a new thiolate. The kinetics of this process are crucial in biological systems for protein folding and redox regulation. nih.gov
Thiol-Ene Reaction: This is the addition of a thiol across a double bond, which can be initiated by radicals or catalyzed by a base (as a Michael addition). wikipedia.org The radical-initiated reaction proceeds via a chain mechanism, and its kinetics can be influenced by the stability of the radical intermediates and the efficiency of the chain transfer step. wikipedia.org
Oxidation: The oxidation of thiols can proceed through various pathways, and the kinetics are dependent on the oxidant and the reaction conditions. The rate of oxidation by species like hydrogen peroxide is often dependent on the concentration of the thiolate form. nih.gov
Studies on the thiol-Michael reaction have shown that the rate can be influenced by the structure of the thiol. For instance, secondary thiols can sometimes react faster than primary thiols due to the increased reactivity of the corresponding thiolate anion. acs.org However, increased steric hindrance around the sulfur atom can decrease reaction rates. acs.org
Table 3: Factors Influencing Thiol Reaction Kinetics
| Factor | Effect on Reaction Rate | Rationale |
| pH | Increases with pH (for nucleophilic reactions) | Higher pH increases the concentration of the more nucleophilic thiolate anion. researchgate.net |
| Steric Hindrance | Generally decreases rate | Hinders the approach of the thiol/thiolate to the reaction center. acs.org |
| Electronic Effects | Electron-withdrawing groups on the alkene (in thiol-ene) increase the rate | Makes the alkene more electrophilic and susceptible to nucleophilic attack. acs.org |
| Initiator/Catalyst | Radical initiators or bases significantly increase the rate | Provide a low-energy pathway for the reaction to proceed. wikipedia.orgresearchgate.net |
Several reactive intermediates can be generated from the thiol group of 2-(4-butoxyphenyl)ethane-1-thiol, each playing a critical role in different reaction mechanisms.
Thiolate Anion (RS⁻): Formed by deprotonation of the thiol in the presence of a base. It is a potent nucleophile and is the key intermediate in Michael additions and Sₙ2 reactions.
Thiyl Radical (RS•): A neutral, one-electron species generated by homolytic cleavage of the S-H bond, typically using radical initiators (e.g., AIBN) or photolysis, or through one-electron oxidation. nih.govmdpi.com Thiyl radicals are key intermediates in radical-mediated thiol-ene reactions and can also dimerize to form disulfides. wikipedia.org
Sulfenic Acid (RSOH): Formed by the two-electron oxidation of the thiol, for example, by hydrogen peroxide (H₂O₂). nih.gov Sulfenic acids are generally unstable intermediates that can react further. They can react with another thiol to form a disulfide, or be oxidized further to sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H). nih.govrsc.org The direct observation of these intermediates is challenging due to their high reactivity, but specialized techniques using sterically hindered molecules have allowed for their characterization. rsc.org
Table 4: Key Reactive Intermediates of 2-(4-butoxyphenyl)ethane-1-thiol
| Intermediate | Structure | Formation Method | Role in Reactions |
| Thiolate | R-S⁻ | Deprotonation with base | Nucleophile in Sₙ2, Michael additions |
| Thiyl Radical | R-S• | Homolysis (heat, UV), one-electron oxidation | Chain carrier in radical additions, dimerization to disulfide mdpi.comwikipedia.org |
| Sulfenic Acid | R-S-OH | Two-electron oxidation (e.g., with H₂O₂) | Intermediate in oxidation pathways, leads to disulfides or higher oxides nih.govrsc.org |
| Disulfide | R-S-S-R | Oxidation of thiol, dimerization of thiyl radicals | Product of many oxidation reactions, participates in thiol-disulfide exchange wikipedia.org |
R represents the 2-(4-butoxyphenyl)ethyl group.
Theoretical and Computational Studies of 2 4 Butoxyphenyl Ethane 1 Thiol
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Through computational chemistry, we can model and analyze the distribution of electrons within 2-(4-butoxyphenyl)ethane-1-thiol, providing insights into its chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity
Frontier molecular orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide valuable information about a molecule's ability to act as an electron donor or acceptor.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons in a reaction. A higher HOMO energy level indicates a greater tendency to donate electrons. Conversely, the LUMO is the lowest energy orbital that is empty of electrons and signifies the molecule's capacity to accept electrons. A lower LUMO energy level suggests a greater propensity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. aimspress.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized.
For 2-(4-butoxyphenyl)ethane-1-thiol, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the phenyl ring, due to the presence of lone pair electrons on the sulfur and the π-electron system of the ring. This distribution suggests that these regions are the most probable sites for electrophilic attack. The LUMO, on the other hand, is likely distributed over the aromatic ring and the C-S bond, indicating these areas as potential sites for nucleophilic attack. The specific energies of the HOMO, LUMO, and the resulting energy gap would require detailed quantum chemical calculations. These calculations, often performed using Density Functional Theory (DFT) methods, can provide quantitative predictions of the molecule's reactivity. aimspress.comnih.gov
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis
| Parameter | Description | Implication for 2-(4-butoxyphenyl)ethane-1-thiol |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher energy indicates a better electron donor. The butoxy and thiol groups influence this energy. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy indicates a better electron acceptor. The phenyl ring is a key contributor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. aimspress.com |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is not uniform. Some atoms or regions may have a higher concentration of electrons, leading to a partial negative charge, while others may have a lower concentration, resulting in a partial positive charge. This charge distribution is fundamental to understanding a molecule's polarity, intermolecular interactions, and reactive sites.
An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net In an ESP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and are likely to be sites for electrophilic attack. Conversely, blue represents regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. Green or yellow areas denote regions of neutral potential. researchgate.net
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical and chemical properties. Conformational analysis involves studying the different spatial arrangements of a molecule that arise from the rotation around single bonds and their relative energies.
Rotational Barriers of the Thiol and Butoxy Groups
The rotation around the single bonds in 2-(4-butoxyphenyl)ethane-1-thiol, specifically the C-S bond of the thiol group and the C-O bond of the butoxy group, is not entirely free. There are energetic barriers to rotation due to steric hindrance and electronic interactions between adjacent atoms and groups. These rotational barriers determine the relative populations of different conformers at a given temperature.
The rotation around the C-S bond in the thiol group will lead to different orientations of the sulfhydryl hydrogen atom relative to the rest of the molecule. Similarly, rotation around the C-O bond and the C-C bonds within the butoxy group will result in various spatial arrangements of the butyl chain. Computational methods can be used to calculate the energy profile for rotation around these bonds, identifying the low-energy (stable) and high-energy (transition state) conformations.
Preferred Conformations and Their Influence on Reactivity
Due to the rotational barriers, 2-(4-butoxyphenyl)ethane-1-thiol will exist as a mixture of different conformers. The most stable conformers, which correspond to the energy minima on the potential energy surface, will be the most populated. The geometry of these preferred conformations can have a profound impact on the molecule's reactivity.
For instance, the accessibility of the thiol group for reaction will depend on its orientation in the preferred conformer. If the thiol group is sterically hindered by the butoxy group in the most stable conformation, its reactivity might be reduced. Conversely, a conformation where the thiol group is exposed would likely be more reactive. The relative orientation of the butoxy group and the phenyl ring can also affect the electronic properties of the aromatic system, which in turn influences its reactivity in reactions such as electrophilic aromatic substitution.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to simulate chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transition states. youtube.com This approach can provide insights that are often difficult or impossible to obtain through experimental methods alone.
For 2-(4-butoxyphenyl)ethane-1-thiol, theoretical methods can be employed to study a variety of potential reactions. For example, the mechanism of its oxidation to form a disulfide could be investigated. This would involve identifying the reactants, products, and any intermediates along the reaction pathway. The transition state, which is the highest energy point along the reaction coordinate, can be located and its structure and energy determined. The energy of the transition state is directly related to the activation energy of the reaction, providing a quantitative measure of the reaction rate.
Furthermore, simulations can be used to explore the role of catalysts or different reaction conditions on the reaction mechanism. By understanding the intricate details of the reaction pathway at a molecular level, it is possible to predict the outcome of reactions and design more efficient synthetic routes.
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the energetics of chemical reactions, including transition states and reaction intermediates. However, a comprehensive search has yielded no specific studies that have applied DFT calculations to determine the reaction energetics of 2-(4-butoxyphenyl)ethane-1-thiol. Such studies would be invaluable for predicting its reactivity, stability, and potential reaction pathways.
Advanced Spectroscopic and Analytical Characterization in Research
Elucidation of Reaction Mechanisms via In-situ Spectroscopy
In-situ spectroscopic techniques are indispensable tools for unraveling the intricate details of chemical reactions as they occur. youtube.com By monitoring reactions in real-time, these methods provide a continuous stream of data, offering insights into reaction kinetics, the identification of transient intermediates, and the elucidation of reaction pathways. For a compound like 2-(4-butoxyphenyl)ethane-1-thiol, in-situ spectroscopy can shed light on its reactivity, particularly at the thiol group, which is known to participate in a variety of chemical transformations.
Time-Resolved Spectroscopy for Kinetic and Mechanistic Insights
For aromatic thiols, time-resolved X-ray absorption spectroscopy has been employed to investigate light-induced reactions. uni-hamburg.deosti.gov This method is element-specific and can track the electronic structure of sulfur-containing molecules as they undergo chemical changes. uni-hamburg.deosti.gov By analyzing the transient spectra, it is possible to identify the formation of radical species and isomeric products, providing a detailed picture of the reaction dynamics. osti.gov Such an approach could be applied to 2-(4-butoxyphenyl)ethane-1-thiol to study its photochemical reactions, offering insights into the kinetics of processes like photo-oxidation or photodecomposition.
The application of time-resolved spectroscopy is not limited to photochemical reactions. It can also be used to study thermally initiated reactions by rapidly mixing reactants and monitoring the subsequent changes. The kinetic data derived from these experiments are crucial for building accurate models of reaction mechanisms.
Spectroscopic Monitoring of Intermediate Species
A key challenge in studying reaction mechanisms is the detection and characterization of short-lived intermediates. These transient species are often present in very low concentrations and have fleeting lifetimes, making them difficult to observe with conventional analytical techniques. In-situ spectroscopy provides a direct means of monitoring these intermediates as they are formed and consumed during a reaction.
For instance, in the oxidation of thiols, reactive intermediates such as sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) are often proposed. nih.govrsc.orgresearchgate.net However, their high reactivity makes direct observation challenging. nih.govrsc.orgresearchgate.net Recent studies have demonstrated the use of in-situ ¹⁹F NMR spectroscopy to directly observe such electrophilic intermediates in reactions of sterically hindered fluorinated thiols in aqueous solutions. nih.govrsc.orgresearchgate.net By incorporating a fluorine label into the thiol-containing molecule, the distinct chemical shift of the fluorine nucleus can be used as a sensitive probe to monitor the formation and subsequent reactions of these intermediates. nih.govrsc.orgresearchgate.net This approach provides unambiguous evidence for the involvement of specific intermediates and allows for the detailed study of their reactivity. rsc.org
In the context of 2-(4-butoxyphenyl)ethane-1-thiol, similar strategies could be employed. For example, by synthesizing a fluorinated analogue, it would be possible to use ¹⁹F NMR to monitor the formation of intermediates during its oxidation or other reactions. This would provide invaluable information for constructing a detailed reaction mechanism.
High-Resolution Structural Elucidation Techniques
The precise determination of the three-dimensional structure of a molecule is fundamental to understanding its chemical and physical properties. For 2-(4-butoxyphenyl)ethane-1-thiol, a combination of advanced spectroscopic techniques can provide a comprehensive structural characterization, both in its pure form and when interacting with other molecules or surfaces.
Advanced NMR Spectroscopic Applications (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While one-dimensional (1D) NMR provides basic information about the chemical environment of nuclei like ¹H and ¹³C, advanced NMR techniques offer deeper insights into molecular connectivity and spatial arrangement.
2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the signals in the NMR spectra of complex molecules. youtube.com
COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying adjacent protons in a molecule.
HSQC provides correlations between protons and the carbon atoms to which they are directly attached.
HMBC shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is invaluable for piecing together the carbon skeleton of a molecule.
For 2-(4-butoxyphenyl)ethane-1-thiol, these techniques would allow for the complete assignment of all proton and carbon signals, confirming the connectivity of the butoxy group, the phenyl ring, and the ethane-1-thiol chain. 2D NMR can also be instrumental in resolving overlapping signals in the aromatic region of the spectrum. nih.govbiorxiv.org
Solid-State NMR
Solid-state NMR (ssNMR) provides structural and dynamic information about molecules in the solid phase. mdpi.com This is particularly useful for studying materials where single crystals for X-ray diffraction cannot be obtained. For organosulfur compounds, ³³S ssNMR can be a valuable, albeit challenging, technique due to the low natural abundance and quadrupolar nature of the ³³S nucleus. mdpi.commorressier.comnih.govpascal-man.com However, with advancements in high-field magnets and specialized pulse sequences, it is becoming more accessible. mdpi.compascal-man.com
For 2-(4-butoxyphenyl)ethane-1-thiol, ssNMR could be used to study its crystalline packing, conformational polymorphism, and interactions in solid mixtures or on surfaces. nih.gov ¹³C and ¹H ssNMR can also provide detailed information about the local environment and dynamics of different parts of the molecule in the solid state. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman, TERS) for Structural Analysis and Surface Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and the molecule's local environment.
FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule, with characteristic peaks corresponding to specific functional groups. For 2-(4-butoxyphenyl)ethane-1-thiol, FT-IR would show characteristic bands for:
S-H stretch: A weak band typically appearing around 2550-2600 cm⁻¹. mdpi.comresearchgate.net
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. acs.org
Aliphatic C-H stretches: Bands in the region of 2850-2960 cm⁻¹.
C-O stretch (ether): A strong band typically in the 1000-1300 cm⁻¹ range.
The positions and intensities of these bands can provide information about intermolecular interactions, such as hydrogen bonding involving the thiol group. mdpi.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2-(4-butoxyphenyl)ethane-1-thiol would also exhibit characteristic peaks for the various functional groups, including a prominent S-H stretching band. researchgate.net
Tip-Enhanced Raman Spectroscopy (TERS)
TERS is a powerful technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. ethz.chchinesechemsoc.org It can provide vibrational information from a nanoscale region, even down to the single-molecule level. ethz.ch TERS is particularly useful for studying molecules adsorbed on surfaces, as it can provide detailed information about their orientation and interaction with the substrate. ethz.chbeilstein-journals.orgnih.gov For 2-(4-butoxyphenyl)ethane-1-thiol, TERS could be used to study the formation of self-assembled monolayers (SAMs) on metal surfaces, providing insights into the bonding of the thiol group to the surface and the organization of the molecules within the monolayer. beilstein-journals.orgnih.gov
The table below summarizes the expected vibrational frequencies for key functional groups in 2-(4-butoxyphenyl)ethane-1-thiol.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Thiol (S-H) | Stretch | 2550 - 2600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Ether (C-O) | Stretch | 1000 - 1300 |
This is an interactive data table. The values are typical ranges and can vary based on the specific molecular environment.
Mass Spectrometry for Mechanistic and Isotopic Studies
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govsfrbm.org It is an indispensable tool for determining the molecular weight of compounds, elucidating their structures through fragmentation analysis, and investigating reaction mechanisms. nih.govsfrbm.org
In the context of 2-(4-butoxyphenyl)ethane-1-thiol, mass spectrometry can be employed in several ways. A standard electron ionization (EI) or electrospray ionization (ESI) mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2-(4-butoxyphenyl)ethane-1-thiol, characteristic fragments would be expected from the cleavage of the C-S bond, the ether linkage, and the alkyl chain. Analysis of these fragments helps to confirm the proposed structure.
Beyond basic structural characterization, mass spectrometry is a powerful tool for mechanistic studies. By analyzing the products of a reaction, it is possible to infer the reaction pathway. For example, in the oxidation of thiols, mass spectrometry can be used to identify the formation of disulfides, sulfinic acids, and sulfonic acids. rsc.org
Isotopic Labeling Studies
Isotopic labeling, in conjunction with mass spectrometry, is a particularly powerful technique for elucidating reaction mechanisms and quantifying analytes. nih.govresearchgate.netamanote.com This involves replacing one or more atoms in a molecule with a heavier isotope (e.g., replacing ¹H with ²H, or ¹²C with ¹³C). The resulting mass shift can be easily detected by mass spectrometry.
For instance, to study the mechanism of a reaction involving the thiol group of 2-(4-butoxyphenyl)ethane-1-thiol, one could use a deuterated analogue where the thiol proton is replaced by deuterium (B1214612) (R-SD). By monitoring the reaction with mass spectrometry, one could track the fate of the deuterium atom, providing insights into whether the S-H bond is broken during the reaction.
Isotope-coded affinity tags (ICAT) are a well-established method for the quantitative analysis of thiols in complex mixtures. nih.gov This technique utilizes a reagent that reacts specifically with thiol groups and exists in both a "light" (containing lighter isotopes) and a "heavy" (containing heavier isotopes) form. nih.gov By labeling two different samples with the light and heavy reagents, respectively, and then combining them for MS analysis, the relative abundance of a particular thiol in the two samples can be determined from the ratio of the intensities of the light and heavy peaks. nih.gov
The table below illustrates how isotopic labeling can be used in mass spectrometry.
| Compound | Isotopic Label | Expected Mass Shift (Da) | Application |
| 2-(4-butoxyphenyl)ethane-1-thiol | Deuterium at thiol group (S-D) | +1 | Mechanistic studies of thiol reactions |
| 2-(4-butoxyphenyl)ethane-1-thiol | ¹³C labeling in the phenyl ring | +n (n = number of ¹³C atoms) | Tracer studies, quantitative analysis |
| 2-(4-butoxyphenyl)ethane-1-thiol | ICAT reagent | Dependent on the specific reagent | Quantitative proteomics/metabolomics |
This is an interactive data table. The exact mass shift will depend on the specific isotopes and the number of labeled atoms.
Chromatographic Methods for Complex Mixture Analysis
Chromatographic techniques are essential for separating the components of complex mixtures that are often generated in chemical reactions. Advanced chromatographic methods provide superior resolution and efficiency compared to standard techniques.
Two-Dimensional Liquid Chromatography (2D-LC) offers significantly enhanced resolving power for complex samples by employing two independent separation mechanisms. nih.govchromatographyonline.com In a typical 2D-LC setup, a fraction from the first dimension column is transferred to a second dimension column with a different stationary phase. nih.gov For the analysis of a reaction mixture containing 2-(4-butoxyphenyl)ethane-1-thiol and its byproducts, a reversed-phase C18 column could be used in the first dimension to separate compounds based on hydrophobicity, while a phenyl-hexyl column could be used in the second dimension to exploit π-π interactions, providing an orthogonal separation mechanism. qub.ac.ukchromatographyonline.com This approach is particularly useful for separating structurally similar isomers. chromatographyonline.comresearchgate.net
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is known for its high efficiency, fast analysis times, and reduced consumption of organic solvents. mdpi.com It is well-suited for the separation of non-polar to moderately polar compounds, including aromatic thiols. nih.govjascoinc.com The polarity of the mobile phase can be easily tuned by adding a co-solvent, allowing for the optimization of the separation of complex mixtures containing 2-(4-butoxyphenyl)ethane-1-thiol and its reaction products.
Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the comprehensive analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of 2-(4-butoxyphenyl)ethane-1-thiol, the compound would first be separated from other components in a mixture by gas chromatography. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. nih.govlibretexts.org The fragmentation pattern can also provide valuable structural information. For instance, cleavage of the C-S bond and benzylic cleavage would be expected to be prominent fragmentation pathways for this molecule. miamioh.edudtic.mil
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can analyze a wide range of compounds, including those that are not volatile enough for GC-MS. nih.govmdpi.comresearchgate.net In the context of 2-(4-butoxyphenyl)ethane-1-thiol, LC-MS would be the method of choice for analyzing reaction mixtures containing a variety of products with different polarities and volatilities. nih.gov The use of a high-resolution mass spectrometer as the detector in an LC-MS system provides both retention time and accurate mass data, enabling a high degree of confidence in compound identification. sfrbm.org
Table 3: Comparison of Hyphenated Techniques for the Analysis of 2-(4-butoxyphenyl)ethane-1-thiol
| Technique | Principle | Applicability to 2-(4-butoxyphenyl)ethane-1-thiol | Information Obtained |
| GC-MS | Separation of volatile compounds followed by mass analysis. iyte.edu.tr | Suitable for the analysis of the thiol and its more volatile derivatives. | Retention time, molecular weight, and fragmentation pattern for structural elucidation. docbrown.info |
| LC-MS | Separation of non-volatile and thermally labile compounds followed by mass analysis. researchgate.net | Ideal for comprehensive profiling of reaction mixtures containing a wide range of products. | Retention time, accurate mass for elemental composition, and structural information from tandem MS. |
Derivatization Strategies for Advanced Synthetic Applications
Formation of Thioethers and Other Sulfur-Containing Functional Groups
The sulfur atom of 2-(4-butoxyphenyl)ethane-1-thiol can be readily derivatized to form a range of sulfur-containing functional groups, including thioethers, sulfoxides, sulfones, and sulfonates. These transformations are fundamental in modifying the compound's steric and electronic properties for various applications.
Synthesis of Complex Thioether Analogs for Structure-Reactivity Studies
The synthesis of thioethers, also known as sulfides, from 2-(4-butoxyphenyl)ethane-1-thiol can be achieved through several established methods. A common approach involves the reaction of the corresponding thiolate with an organic halide. taylorandfrancis.com This nucleophilic substitution reaction is highly efficient, particularly with primary and secondary alkyl halides, and typically proceeds via an S\textsubscript{N}2 mechanism. youtube.com For instance, deprotonation of 2-(4-butoxyphenyl)ethane-1-thiol with a suitable base, followed by reaction with an alkyl halide, would yield the corresponding thioether.
Another powerful method for thioether synthesis is the thiol-ene reaction, which involves the addition of a thiol across a double bond. wikipedia.org This reaction can be initiated by radicals or catalyzed by light, offering a high-yield, stereoselective, and atom-economical route to thioethers. wikipedia.org The anti-Markovnikov addition of 2-(4-butoxyphenyl)ethane-1-thiol to an alkene would result in the formation of a thioether with the sulfur atom attached to the less substituted carbon of the former double bond. wikipedia.orgillinois.edu
Transition-metal-free solid Lewis acids can also catalyze the synthesis of thioethers from thiols and alcohols, providing a green chemistry approach with water as the only byproduct. d-nb.info The reaction of 2-(4-butoxyphenyl)ethane-1-thiol with a benzylic alcohol in the presence of a silica-alumina catalyst is an example of this efficient and environmentally friendly method. d-nb.info
Table 1: Representative Thioether Synthesis Reactions
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 2-(4-butoxyphenyl)ethane-1-thiol | Alkyl Halide (e.g., Bromoethane) | Nucleophilic Substitution | 2-((2-(4-butoxyphenyl)ethyl)thio)ethane |
| 2-(4-butoxyphenyl)ethane-1-thiol | Alkene (e.g., 1-Octene) | Thiol-Ene Reaction | 1-((2-(4-butoxyphenyl)ethyl)thio)octane |
| 2-(4-butoxyphenyl)ethane-1-thiol | Alcohol (e.g., Benzyl alcohol) | Acid-Catalyzed Condensation | Benzyl(2-(4-butoxyphenyl)ethyl)sulfane |
Preparation of Sulfoxides, Sulfones, and Sulfonates from 2-(4-butoxyphenyl)ethane-1-thiol
The sulfur atom in 2-(4-butoxyphenyl)ethane-1-thiol and its thioether derivatives can be oxidized to higher oxidation states, yielding sulfoxides, sulfones, and sulfonates. These functional groups significantly alter the polarity, solubility, and electronic properties of the parent compound.
Sulfoxides can be synthesized through the controlled oxidation of the corresponding thioether. A variety of oxidizing agents can be employed, including hydrogen peroxide, peroxy acids, and sodium periodate. organic-chemistry.orgresearchgate.net An oxidative variant of the thiol-ene reaction allows for the direct synthesis of sulfoxides from thiols and olefins in a one-pot reaction using an oxidant like tert-butyl hydroperoxide. organic-chemistry.org This method is efficient for styrenes and acrylic acid derivatives. organic-chemistry.org Visible light photocatalysis in the presence of oxygen can also be used to achieve a tandem thiol-ene reaction and subsequent oxidation to the sulfoxide. nih.gov
Sulfones are obtained by the further oxidation of sulfoxides or through the direct, more vigorous oxidation of thioethers. organic-chemistry.org Reagents such as potassium permanganate (B83412) or excess hydrogen peroxide are commonly used for this transformation. google.com A notable method involves the use of chlorine in water to oxidize thioethers to sulfones, which is amenable to large-scale industrial production. google.com
Sulfonates can be prepared from thiols through oxidative chlorination to form an intermediate sulfonyl chloride, which is then reacted with an alcohol. nih.gov A combination of hydrogen peroxide and thionyl chloride can directly convert thiols to their corresponding sulfonyl chlorides with high efficiency. organic-chemistry.org These intermediates can then be readily converted to sulfonates by reaction with an appropriate alcohol. nih.gov
Table 2: Oxidation Products of 2-(4-butoxyphenyl)ethane-1-thiol Derivatives
| Starting Material | Reagent(s) | Product |
| Thioether derivative | H₂O₂ (controlled) | Sulfoxide derivative |
| Thioether derivative | KMnO₄ or excess H₂O₂ | Sulfone derivative |
| 2-(4-butoxyphenyl)ethane-1-thiol | 1. H₂O₂/SOCl₂ 2. Alcohol | Sulfonate derivative |
Conjugation and Linker Chemistry
The thiol group of 2-(4-butoxyphenyl)ethane-1-thiol is an excellent nucleophile, making it highly suitable for conjugation and linker chemistry. This allows for its incorporation into larger molecular structures for a variety of research purposes.
Incorporation into Molecular Scaffolds via Thiol-Based Ligation
Thiol-based ligation reactions are widely used to attach molecules like 2-(4-butoxyphenyl)ethane-1-thiol to larger scaffolds. The thiol-ene reaction, in particular, is a "click" chemistry reaction that provides a robust and efficient method for this purpose. wikipedia.org This reaction can be used to functionalize polymers and other materials by reacting the thiol with alkene groups present on the scaffold's surface or within its structure. illinois.edu
Another common strategy is the reaction of the thiol with maleimide-functionalized scaffolds. This Michael addition reaction is highly specific for thiols and proceeds rapidly under mild conditions, making it ideal for bioconjugation and materials science applications.
Table 3: Thiol-Based Ligation Strategies
| Scaffold Functional Group | Reaction Type | Linkage Formed |
| Alkene | Thiol-Ene Reaction | Thioether |
| Maleimide (B117702) | Michael Addition | Thioether |
| Alkyl Halide | Nucleophilic Substitution | Thioether |
Use as a Probing Agent for Chemical Biology Research (excluding biological activity)
The ability of 2-(4-butoxyphenyl)ethane-1-thiol to be incorporated into larger molecules makes it a potential probing agent for chemical biology research. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the butoxyphenyl moiety, the thiol group can be used to selectively label specific sites in complex systems. For example, a maleimide-functionalized protein could be targeted by a derivative of 2-(4-butoxyphenyl)ethane-1-thiol, allowing for the introduction of a chemical probe at a specific cysteine residue. The butoxyphenyl group can serve as a handle for further chemical modification or to modulate the physicochemical properties of the probe.
Strategies for Analytical Derivatization in Complex Matrices
The quantitative analysis of thiols in complex biological or environmental samples often requires a derivatization step to improve their detection by analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). acs.orgnih.govnih.gov
For HPLC with fluorescence detection, 2-(4-butoxyphenyl)ethane-1-thiol can be derivatized with reagents that introduce a fluorophore. researchgate.net Reagents containing a functional group reactive towards thiols, such as a maleimide or an active halogen, are commonly employed for this purpose. nih.gov
For mass spectrometry-based analysis, derivatization can be used to enhance ionization efficiency and to introduce a unique mass tag for easier identification. acs.org Pre-charged derivatizing reagents containing a thiol-selective group, like a maleimide, can react with 2-(4-butoxyphenyl)ethane-1-thiol to form a permanently charged product, which significantly improves its signal in the mass spectrometer. acs.org Thiol-disulfide exchange with reagents like 4,4′-dithiodipyridine (DTDP) is another effective strategy for derivatizing thiols in acidic matrices, such as wine, for subsequent HPLC-MS/MS analysis. acs.org
Table 4: Common Derivatization Reagents for Thiol Analysis
| Analytical Technique | Derivatizing Reagent Class | Purpose of Derivatization |
| HPLC-Fluorescence | Fluorogenic Maleimides | Introduction of a fluorescent tag |
| LC-MS | Charged Maleimides | Improved ionization and detection |
| HPLC-MS/MS | Dithiodipyridines | Stable derivative for quantification |
Improving Detectability for Trace Analysis in Research Samples
The quantification of 2-(4-butoxyphenyl)ethane-1-thiol at low concentrations in complex matrices, a common requirement in research, is often hindered by its inherent physicochemical properties. Derivatization is a powerful tool to overcome these limitations by introducing a tag that enhances the response to common analytical detectors. nih.gov
A primary strategy involves the introduction of a chromophore or a fluorophore into the molecule. The thiol group is a prime target for such modifications. Reagents containing functional groups like N-substituted maleimides, active halogens, or aziridines readily react with the thiol to form stable derivatives. nih.gov For instance, maleimide-based reagents, such as N-(1-pyrenyl)maleimide (NPM), react with the thiol moiety to yield highly fluorescent thioether adducts. researchgate.nettandfonline.com This allows for sensitive detection using fluorescence-based techniques like high-performance liquid chromatography (HPLC) with a fluorescence detector. researchgate.netsemanticscholar.org
Another effective approach is the use of reagents that enhance detectability in mass spectrometry (MS). Derivatizing agents can improve ionization efficiency or introduce specific isotopic patterns, facilitating identification and quantification. For example, selenium-containing reagents can react selectively with thiols, offering a unique isotopic signature for MS detection. acs.org
The choice of derivatization strategy depends on the analytical platform available and the nature of the research sample. The following table summarizes common derivatizing agents for thiols and their respective detection methods.
| Derivatizing Agent | Target Functional Group | Detection Method |
| N-(1-pyrenyl)maleimide (NPM) | Thiol | HPLC-Fluorescence |
| Monobromobimane (mBBr) | Thiol | HPLC-Fluorescence |
| 4,4'-dithiodipyridine (DTDP) | Thiol | HPLC-MS/MS |
| O-phthalaldehyde (OPA) / Chiral Thiol | Primary Amine & Thiol | HPLC-Fluorescence |
| Pentafluorobenzyl bromide (PFBBr) | Thiol, Carboxylic Acid, Alcohol | Gas Chromatography-Electron Capture Detection (GC-ECD) |
Derivatization for Stereochemical or Conformational Analysis
Stereochemical Analysis
While 2-(4-butoxyphenyl)ethane-1-thiol itself is not chiral, derivatization can be employed to study its interaction with chiral environments or to resolve potential chiral derivatives. If this compound were to be used as a resolving agent or if it were to be functionalized to create a chiral center, the separation and analysis of the resulting enantiomers or diastereomers would be critical.
The primary method for analyzing chiral compounds that are difficult to separate on a chiral stationary phase is through derivatization with a chiral derivatizing agent (CDA). wikipedia.org A CDA reacts with the enantiomers of a compound to form diastereomers. These diastereomers have different physical properties and can be separated using standard non-chiral chromatography techniques like HPLC or gas chromatography (GC). wikipedia.orgnih.gov
For a thiol compound like 2-(4-butoxyphenyl)ethane-1-thiol, a chiral reagent with a thiol-reactive group would be employed. For example, chiral maleimides or iodoacetamides could be used to form diastereomeric thioether adducts. The resulting diastereomers can then be separated and quantified, providing information about the enantiomeric composition of the original sample if it were chiral.
Conformational Analysis
The conformational flexibility of the butoxy and ethanethiol (B150549) side chains of 2-(4-butoxyphenyl)ethane-1-thiol can significantly influence its chemical reactivity and biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. nih.govnih.govacs.org
While derivatization is not always a prerequisite for conformational analysis by NMR, specific isotopic labeling can be considered a form of derivatization that greatly enhances the information obtained. For instance, selective incorporation of ¹³C or ¹⁵N isotopes at specific positions within the butoxy or ethanethiol chain would allow for more detailed analysis of bond rotations and conformational preferences through various NMR experiments.
The study of aromatic ring "flips" in substituted benzenes is a well-established area of conformational analysis. nih.govnih.govacs.org For 2-(4-butoxyphenyl)ethane-1-thiol, the rotation of the phenyl ring and the conformational preferences of the butoxy and ethanethiol side chains can be investigated using advanced NMR techniques. These studies provide insights into the three-dimensional structure and dynamic behavior of the molecule, which are essential for understanding its function at a molecular level.
Structure Reactivity Relationships in 2 4 Butoxyphenyl Ethane 1 Thiol and Its Analogs
Influence of the Butoxy Group on Thiol Reactivity
The butoxy group, situated at the para-position of the phenyl ring, exerts a significant influence on the thiol group's reactivity through a combination of electronic and steric effects.
The acidity of the thiol group, represented by its pKa value, is a critical determinant of its reactivity, particularly in reactions involving the formation of a thiolate anion (RS⁻). Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps stabilize the negative charge of the conjugate base. masterorganicchemistry.comyoutube.comyoutube.com
The butoxy group at the para-position modifies the electronic environment of the entire molecule. It functions as an electron-donating group (EDG) primarily through the resonance effect (+R), where a lone pair of electrons from the oxygen atom is delocalized into the aromatic π-system. This is partially counteracted by the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom. However, for substituents like alkoxy groups at the para position, the resonance effect typically dominates. libretexts.org
This net electron-donating character increases the electron density within the phenyl ring, which is relayed to the thiol group via the ethane (B1197151) linker. The increased electron density on the sulfur atom destabilizes the resulting thiolate anion, making the proton less likely to dissociate. Consequently, 2-(4-butoxyphenyl)ethane-1-thiol is expected to be a weaker acid (i.e., have a higher pKa) compared to its unsubstituted analog, 2-phenylethanethiol (B1584568).
The electronic influence of various substituents on the acidity of a functional group attached to a benzene (B151609) ring can be quantified using Hammett substituent constants (σ). A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
Table 1: Hammett Constants and Their Effect on Acidity of para-Substituted Phenols (as an analog for thiols)
| Substituent (X-C₆H₄-OH) | Hammett Constant (σₚ) | Qualitative Electronic Effect | Expected Effect on Thiol Acidity |
|---|---|---|---|
| -NO₂ (Nitro) | +0.81 | Strongly Electron-Withdrawing | Increases Acidity (Lowers pKa) |
| -CN (Cyano) | +0.65 | Electron-Withdrawing | Increases Acidity (Lowers pKa) |
| -H (Hydrogen) | 0.00 | Neutral Reference | Baseline |
| -CH₃ (Methyl) | -0.14 | Weakly Electron-Donating | Decreases Acidity (Raises pKa) |
| -OCH₃ (Methoxy) | -0.28 | Electron-Donating | Decreases Acidity (Raises pKa) |
| -OC₄H₉ (Butoxy) | ~ -0.25 to -0.32 | Electron-Donating | Decreases Acidity (Raises pKa) |
Due to its placement at the para-position, the butoxy group imparts minimal direct steric hindrance on the reactive thiol group. Its primary steric influence is on intermolecular packing in the solid state or on how the molecule interacts with large substrates or surfaces.
The more significant conformational aspect relates to the flexible ethane-thiol side chain. Research on the closely related molecule 2-phenylethanethiol (PET) using rotational spectroscopy and computational methods has revealed the existence of at least five stable conformers. uva.esresearchgate.net The most stable conformer is a gauche form, which is stabilized by a weak intramolecular hydrogen bond between the thiol's hydrogen atom and the π-electrons of the aromatic ring (S-H···π interaction). uva.esresearchgate.net The presence of the butoxy group is unlikely to change this fundamental conformational landscape but may subtly alter the relative energies of the conformers by modifying the electron density of the phenyl ring, thereby influencing the strength of the S-H···π bond.
Table 2: Calculated Relative Energies of 2-Phenylethanethiol Conformers (Analog to 2-(4-butoxyphenyl)ethane-1-thiol)
| Conformer | Dihedral Angles (τ₁ = SCβ-CαCipso, τ₂ = HS-CβCα) | Relative Energy (kJ/mol) | Key Stabilizing Feature |
|---|---|---|---|
| Ggπ (skew) | gauche, gauche | 0.00 | Intramolecular S-H···π bond |
| Ag (anti-gauche) | antiperiplanar, gauche | ~1.5 - 2.0 | - |
| At (anti-trans) | antiperiplanar, trans | ~3.0 - 4.0 | Cs symmetry |
Impact of the Ethane Linker on Reactivity
The ethane (-CH₂-CH₂-) linker plays a crucial role in insulating the thiol group from the direct electronic effects of the aromatic ring. Unlike in thiophenols, where the sulfur atom's lone pairs can participate in resonance with the ring, the sp³-hybridized carbons of the ethane bridge prevent such conjugation.
This separation means that the electronic influence of the butoxy group is transmitted to the thiol group only through inductive effects and through-space interactions, which are weaker than resonance. The linker's flexibility, allowing for rotation around the C-C and C-S bonds, makes the thiol group highly accessible for reactions, behaving more like an aliphatic thiol (alkanethiol) than an aromatic one. uva.esresearchgate.net This contrasts with thiophenol, where the thiol group's reactivity is heavily modulated by direct attachment to the ring.
Comparative Studies with Related Thiol Compounds
To fully understand the structure-reactivity relationships of 2-(4-butoxyphenyl)ethane-1-thiol, it is useful to compare it with analogs where the ring substituent or chain lengths are varied.
Replacing the butoxy group with other substituents at the para-position systematically alters the thiol's acid-base properties and the nucleophilicity of its conjugate base.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are powerful EWGs (positive σ values). They pull electron density away from the ring and the thiol group, stabilizing the thiolate anion. This makes the corresponding thiol a stronger acid (lower pKa) compared to 2-(4-butoxyphenyl)ethane-1-thiol. The reactivity in nucleophilic substitution reactions (SₙAr) on the aromatic ring itself is also greatly enhanced by strong EWGs. nih.gov
Electron-Donating Groups (EDGs): Besides alkoxy groups, other EDGs like amino (-NH₂) or alkyl groups (-CH₃) also decrease the acidity of the thiol (higher pKa). libretexts.org The strength of the donating effect varies, with amino groups being stronger donors than alkoxy groups.
The reactivity of the thiolate as a nucleophile is also affected. While electronic effects on acidity are clear, the impact on nucleophilicity can be more complex, as factors like polarizability and solvation also play significant roles. masterorganicchemistry.comnih.gov
Varying the length of either the alkoxy chain or the linker chain provides further insight into reactivity.
Alkoxy Chain Length (e.g., Methoxy vs. Butoxy): Changing the length of the n-alkoxy chain (e.g., from methoxy to butoxy) has a relatively minor impact on the electronic properties of the thiol group. The primary electronic effect comes from the oxygen atom directly attached to the ring. Longer alkyl chains mainly increase the molecule's lipophilicity and can introduce subtle steric effects that influence solubility and interactions in different media. mdpi.com
Ethane Linker Chain Length: Altering the length of the alkane linker between the phenyl ring and the thiol group has a more pronounced effect.
One Carbon (methanethiol): In an analog like (4-butoxyphenyl)methanethiol, the thiol is a benzylic thiol. It is closer to the ring, and the influence of the butoxy group would be slightly stronger.
Three or More Carbons (propanethiol, etc.): As the linker chain lengthens, the electronic influence of the substituted phenyl ring diminishes rapidly. A molecule like 3-(4-butoxyphenyl)propane-1-thiol would have a pKa and reactivity even closer to that of a simple, unsubstituted alkanethiol, as the electronic effects become negligible over the increased distance.
Green Chemistry Principles in the Synthesis and Application of 2 4 Butoxyphenyl Ethane 1 Thiol
Development of Environmentally Benign Synthetic Routes
The quest for sustainable chemical synthesis has spurred research into greener methods for producing organic compounds like 2-(4-butoxyphenyl)ethane-1-thiol. chemistryjournals.net Traditional synthetic pathways often rely on hazardous reagents and solvents, leading to significant environmental concerns. chemistryjournals.net The principles of green chemistry guide the development of alternative routes that are safer, more efficient, and less polluting. chemistryjournals.netrroij.com
Catalyst Design for Sustainable Thiol Chemistry
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and reduced waste. In the realm of thiol chemistry, significant efforts are being directed towards designing catalysts that are not only effective but also environmentally benign.
Recent advancements include the use of recyclable inorganic lanthanide clusters as catalysts for the aerobic oxidation of thiols. For instance, the [Sm6O(OH)8(H2O)24]I8(H2O)8 cluster (Sm-OC) has demonstrated high stability and chemoselectivity in the synthesis of disulfides, preventing over-oxidation by-products. mdpi.com While not directly applied to the synthesis of 2-(4-butoxyphenyl)ethane-1-thiol in the provided research, this type of catalyst design represents a promising avenue for sustainable thiol chemistry. The use of such catalysts can circumvent the challenges associated with traditional lanthanide organic complexes, which are often sensitive to air and water and involve complex, less environmentally friendly synthesis routes. mdpi.com
Furthermore, the development of metal-free and heterogeneous catalysts is a key focus in greening the synthesis of sulfur-containing compounds. For example, in the synthesis of 1,2,4-thiadiazoles, researchers have explored the use of molecular iodine and oxone as inexpensive, safe, and readily available catalysts and oxidizing agents, respectively. mdpi.com These approaches often proceed under mild conditions and offer good to excellent yields, highlighting the potential for similar strategies in the synthesis of other thiols. mdpi.com
Table 1: Comparison of Catalytic Approaches in Thiol-Related Synthesis
| Catalyst/Reagent | Reaction Type | Advantages |
| [Sm6O(OH)8(H2O)24]I8(H2O)8 (Sm-OC) | Aerobic oxidation of thiols | High stability, recyclability, excellent chemoselectivity, prevents over-oxidation. mdpi.com |
| Molecular Iodine | Oxidative N-S bond formation | Facile, efficient, environmentally benign, scalable. mdpi.com |
| Oxone | Oxidative dimerization of thioamides | Ecofriendly, inexpensive, safe, readily available, good yields. mdpi.com |
Solvent Selection and Solvent-Free Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are toxic and volatile, contributing to pollution. researchgate.net Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.
Solvent-free reactions, conducted by grinding reactants together, often lead to reduced pollution, lower costs, and simplified experimental procedures and work-ups. researchgate.net This approach has been successfully applied to a variety of organic reactions, including Michael additions and Diels-Alder reactions. researchgate.netnih.gov For instance, a solvent-free Diels-Alder reaction has been developed for the synthesis of a thiol-reactive sensor, demonstrating the feasibility of this approach for reactions involving organosulfur compounds. nih.govnih.gov
When a solvent is necessary, the focus shifts to greener alternatives. Deep eutectic solvents (DESs), for example, are gaining attention as they are often biodegradable, non-hazardous, and economical. researchgate.net Ionic liquids are another class of alternative solvents that can be designed to be non-volatile and recyclable, as demonstrated in the synthesis of hydrazone derivatives where the ionic liquid [Et3NH][HSO4] served as both a catalyst and the reaction medium. rsc.org
Table 2: Green Solvent and Solvent-Free Approaches
| Approach | Example Reaction | Benefits |
| Solvent-Free | Diels-Alder synthesis of a thiol sensor | Reduced pollution, simplified procedure, lower cost. researchgate.netnih.govnih.gov |
| Deep Eutectic Solvents (DES) | N-alkylation/acylation reactions | Biodegradable, non-hazardous, economical, improved yield. researchgate.net |
| Ionic Liquids | Synthesis of hydrazone derivatives | Recyclable, acts as both catalyst and solvent, high efficiency. rsc.org |
Atom Economy and Waste Minimization in Thiol Reactions
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comnumberanalytics.com Reactions with high atom economy are inherently greener as they generate less waste. numberanalytics.comwjpps.com The E-factor, which quantifies the amount of waste produced per kilogram of product, is another important metric for assessing the environmental impact of a process. nih.gov
In the context of thiol synthesis, maximizing atom economy involves choosing reaction types that are inherently efficient, such as addition and cycloaddition reactions, over less economical ones like substitutions and eliminations which generate stoichiometric by-products. nih.gov For example, the Diels-Alder reaction is a classic example of a 100% atom-economical reaction where all the atoms of the reactants are incorporated into the product. jocpr.com
Strategies to improve atom economy and minimize waste in the synthesis of compounds like 2-(4-butoxyphenyl)ethane-1-thiol include:
Catalytic Processes: Using catalysts allows for reactions to proceed with high selectivity and efficiency, often reducing the need for stoichiometric reagents that end up as waste. nih.gov
One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent use and waste generation. nih.gov
Minimizing Protecting Groups: The use of protecting groups adds steps to a synthesis and generates waste. Developing synthetic routes that avoid or minimize their use is a key green chemistry strategy. numberanalytics.com
Energy Efficiency in Synthetic Protocols
Solvent-free reactions and the use of highly active catalysts can contribute to improved energy efficiency. For example, some solvent-free reactions can proceed at room temperature, eliminating the need for heating. nih.govnih.gov Microwave-assisted synthesis and flow chemistry are other technologies that can enhance energy efficiency by providing rapid and localized heating and improved heat transfer, respectively. chemistryjournals.net
Renewable Feedstocks and Biocatalysis (if applicable)
The use of renewable feedstocks, derived from biomass rather than depleting fossil fuels, is a long-term goal of green chemistry. nih.govgreenchemistry-toolkit.org While the direct synthesis of 2-(4-butoxyphenyl)ethane-1-thiol from renewable resources is not yet a widely established process, the principles of using bio-based starting materials are being applied to the synthesis of various organic compounds. chemistryjournals.netgreenchemistry-toolkit.org For instance, phenols, which are structurally related to the phenyl group in the target compound, can be produced from biomass waste. greenchemistry-toolkit.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis. rroij.com Enzymes operate under mild conditions, are highly selective, and can often replace hazardous chemical catalysts. rroij.com The application of biocatalysis in the synthesis of pharmaceuticals, such as the production of artemisinin (B1665778) via fermentation, demonstrates the potential of this approach for creating complex molecules sustainably. chemistryjournals.net While specific applications of biocatalysis for the synthesis of 2-(4-butoxyphenyl)ethane-1-thiol are not detailed in the provided search results, the general principles suggest a promising area for future research.
Q & A
Q. What are the established synthetic routes for 2-(4-butoxyphenyl)ethane-1-thiol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, coupling 4-butoxyphenyl ethyl bromide with thiourea under reflux in ethanol, followed by hydrolysis with NaOH, yields the thiol . Optimization should focus on:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .
Q. Which analytical techniques are critical for characterizing 2-(4-butoxyphenyl)ethane-1-thiol, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), butoxy chain protons (δ 0.9–1.7 ppm), and thiol proton (δ 1.2–1.5 ppm, broad) .
- ¹³C NMR : Confirm the butoxy group (C-O at δ 68–70 ppm) and thiol carbon (δ 25–30 ppm) .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 181.1 (C₁₂H₁₈S⁺) .
- FTIR : S-H stretch (~2550 cm⁻¹), C-S (600–700 cm⁻¹), and aryl ether (1250 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the phenyl ring?
- Methodological Answer :
- Systematic substitution : Replace the butoxy group with shorter (methoxy) or branched (isobutoxy) chains to assess steric/electronic effects on bioactivity .
- In vitro assays : Test derivatives for antimicrobial activity (e.g., MIC against S. aureus) or ligand-binding affinity (e.g., SPR assays for protein interactions) .
- Computational modeling : Use DFT calculations to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What experimental challenges arise in studying adsorption or reactivity of this thiol on metal surfaces, and how can they be mitigated?
- Methodological Answer :
- Surface oxidation : Thiols readily oxidize to disulfides. Use inert atmospheres (N₂/Ar gloveboxes) and reducing agents (e.g., TCEP) during SAM (self-assembled monolayer) formation .
- Adsorption kinetics : Monitor via QCM-D (quartz crystal microbalance with dissipation) to resolve time-dependent mass changes on Au(111) surfaces .
- Contamination control : Pre-clean substrates with piranha solution (H₂SO₄:H₂O₂ 3:1) to remove organic residues .
Q. How should researchers address contradictions in reported data, such as divergent bioactivity or stability profiles?
- Methodological Answer :
- Batch variability analysis : Compare purity (HPLC, ≥98% threshold) and stereochemical consistency (chiral HPLC) across studies .
- Environmental factors : Control humidity and temperature during stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) .
- Meta-analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, assay type) causing discrepancies in IC₅₀ values .
Q. What methodologies are recommended for assessing the environmental impact of 2-(4-butoxyphenyl)ethane-1-thiol?
- Methodological Answer :
- Biodegradation assays : OECD 301F test (modified Sturm) to measure CO₂ evolution over 28 days .
- Ecotoxicology : Acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
- Bioaccumulation potential : Calculate log Kₒw (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
